![molecular formula C24H26NO3P B2588264 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 1542796-11-1](/img/structure/B2588264.png)

2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

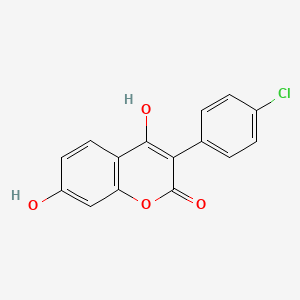

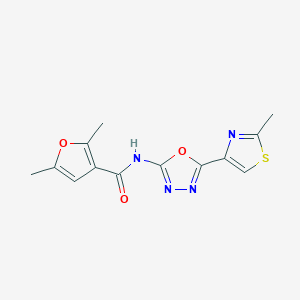

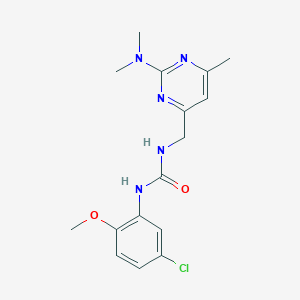

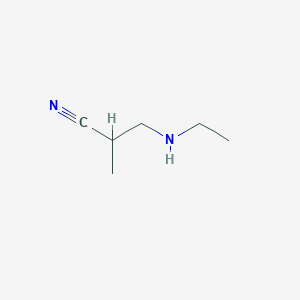

Description

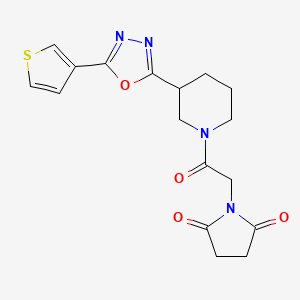

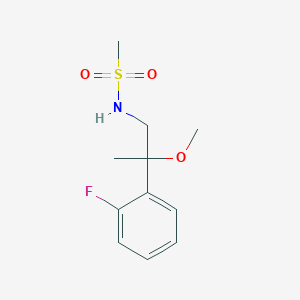

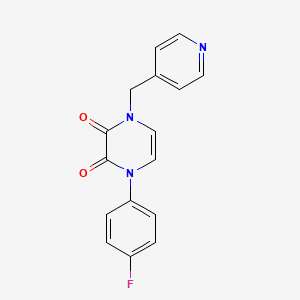

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a benzo[d][1,3]oxaphosphol-2-yl group, and a tert-butyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the benzo[d][1,3]oxaphosphol-2-yl group suggests that this compound could have a planar structure in these regions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring can participate in electrophilic substitution reactions, while the phosphorus atom in the benzo[d][1,3]oxaphosphol-2-yl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity, while the tert-butyl group could influence its solubility in organic solvents .Scientific Research Applications

Polyimide Synthesis

The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent has been synthesized and utilized in the preparation of poly(pyridine–imide)s. These compounds exhibit good solubility in polar solvents and demonstrate excellent thermal stability due to the presence of rigid triphenylpyridine units and bulky substituents. They also show some fluorescent properties, influenced by the chemical structure of dianhydrides used in their synthesis (Lu et al., 2014).

Synthesis of Protecting Groups

The compound has been involved in the synthesis of protective groups for diols, such as tert-Butyldimethylsilyl chloride and 4-Hydroxybenzaldehyde. This process is crucial in organic synthesis, particularly for the protection and deprotection of functional groups (Osajima et al., 2009).

Molecular Structure Studies

Studies on similar compounds with tert-butyl substituents have explored their molecular structures, specifically focusing on hydrogen-bonded dimers and chains. These studies are important for understanding molecular interactions and structural characteristics of related compounds (Portilla et al., 2011).

Asymmetric Catalysis

Research has also been conducted on aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which are active intermediates in asymmetric catalytic cyclopropanations. These complexes show high enantioselectivity and are significant in the field of asymmetric synthesis (Park et al., 1996).

Ligand Synthesis for Metal Extraction

The synthesis of pyridine-based ligands for metal extraction, including compounds with tert-butyl substituents, has been explored. These ligands demonstrate potential in the extraction of metal ions like Ni(II) and Cu(II), indicating their significance in metal recovery and environmental applications (Pearce et al., 2019).

OLED Development

The compound has applications in the development of organic light-emitting diodes (OLEDs), particularly in creating host materials for efficient blue- and green-emitting phosphorescent OLEDs. Alkyl-substituted derivatives of the compound have been synthesized and studied for their electroluminescent properties (Tang et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKATGNALSNLR-RNWIMVQKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)

![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)